molecular formula C15H14FNO2 B13080308 2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

Cat. No.: B13080308
M. Wt: 259.27 g/mol
InChI Key: OXQJFYOVNHTSCT-UHFFFAOYSA-N
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Description

2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid is an organic compound with the molecular formula C15H14FNO2 It is characterized by the presence of a fluorophenyl group attached to an ethylamino moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid typically involves the reaction of 4-fluorophenylethylamine with a benzoic acid derivative. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Conversion to benzyl alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)ethyl]amino}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethylamino and benzoic acid moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid
  • 2-{[2-(4-Methylphenyl)ethyl]amino}benzoic acid
  • 2-{[2-(4-Ethylphenyl)ethyl]amino}benzoic acid

Comparison:

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethylamino]benzoic acid

InChI

InChI=1S/C15H14FNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19)

InChI Key

OXQJFYOVNHTSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

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